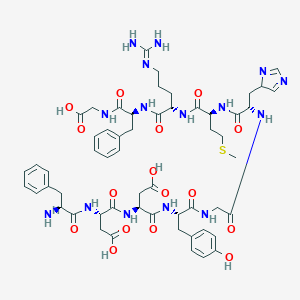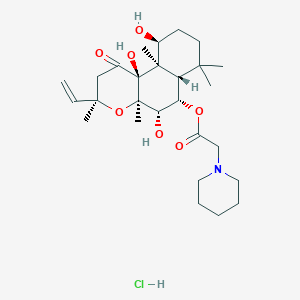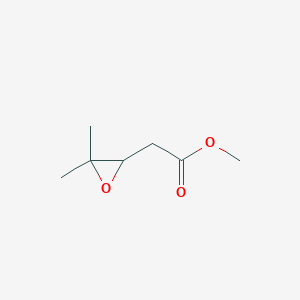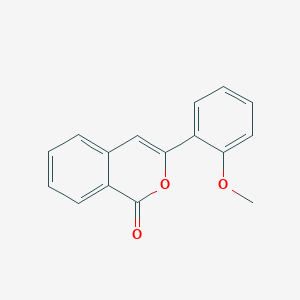
Drosulfakinin 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Drosulfakinin 1 (DSK1) is a neuropeptide found in insects, particularly in the fruit fly Drosophila melanogaster. It is a member of the sulfakinin family of peptides, which are known to regulate various physiological processes such as feeding, digestion, and locomotion. DSK1 has been the subject of extensive research due to its potential applications in the field of neuroscience and drug discovery.
Mecanismo De Acción
Drosulfakinin 1 exerts its physiological effects by binding to specific receptors on the surface of target cells. The Drosulfakinin 1 receptor is a G protein-coupled receptor (GPCR) that activates intracellular signaling pathways upon binding to Drosulfakinin 1. These pathways can lead to changes in ion channel activity, gene expression, and cellular metabolism.
Efectos Bioquímicos Y Fisiológicos
Drosulfakinin 1 has been shown to regulate various physiological processes in insects. It has been implicated in the regulation of feeding behavior, where it acts as a satiety signal to inhibit food intake. Moreover, Drosulfakinin 1 has been shown to regulate circadian rhythms, where it acts as a synchronizing signal to entrain the biological clock. Additionally, Drosulfakinin 1 has been implicated in the modulation of stress responses, where it acts as a stress hormone to promote survival in adverse conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Drosulfakinin 1 has several advantages as a research tool. It is a highly conserved neuropeptide that is present in a wide range of insect species, making it a useful model for comparative studies. Moreover, Drosulfakinin 1 is relatively easy to synthesize and purify using standard peptide chemistry techniques. However, there are also some limitations to using Drosulfakinin 1 in lab experiments. For example, its effects may be species-specific and may not translate to other organisms. Additionally, Drosulfakinin 1 may have pleiotropic effects, meaning that it can regulate multiple physiological processes simultaneously, making it difficult to tease apart its specific effects.
Direcciones Futuras
There are several future directions for research on Drosulfakinin 1. One area of interest is the role of Drosulfakinin 1 in nociception and pain perception. Understanding the mechanisms by which Drosulfakinin 1 regulates nociception could have implications for the development of novel pain therapies. Another area of interest is the regulation of feeding behavior by Drosulfakinin 1. Investigating the neural circuits and signaling pathways involved in Drosulfakinin 1-mediated satiety could lead to the development of new strategies for appetite control. Finally, there is potential for the development of Drosulfakinin 1-based insecticides, as targeting the Drosulfakinin 1 receptor could disrupt key physiological processes in pest insects.
Métodos De Síntesis
Drosulfakinin 1 can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. SPPS involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The resulting peptide can then be purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Aplicaciones Científicas De Investigación
Drosulfakinin 1 has been used extensively in scientific research to investigate its mechanism of action and physiological effects. It has been shown to regulate feeding behavior, circadian rhythms, and stress responses in insects. Moreover, Drosulfakinin 1 has been implicated in the modulation of nociception, the perception of pain, in fruit flies.
Propiedades
Número CAS |
117457-90-6 |
|---|---|
Nombre del producto |
Drosulfakinin 1 |
Fórmula molecular |
C56H73N15O16S |
Peso molecular |
1244.3 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C56H73N15O16S/c1-88-20-18-38(52(84)66-37(13-8-19-61-56(58)59)51(83)69-39(50(82)63-29-47(78)79)22-32-11-6-3-7-12-32)67-53(85)41(24-34-27-60-30-64-34)65-44(73)28-62-49(81)40(23-33-14-16-35(72)17-15-33)70-55(87)43(26-46(76)77)71-54(86)42(25-45(74)75)68-48(80)36(57)21-31-9-4-2-5-10-31/h2-7,9-12,14-17,27,30,34,36-43,72H,8,13,18-26,28-29,57H2,1H3,(H,62,81)(H,63,82)(H,65,73)(H,66,84)(H,67,85)(H,68,80)(H,69,83)(H,70,87)(H,71,86)(H,74,75)(H,76,77)(H,78,79)(H4,58,59,61)/t34?,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
Clave InChI |
FMKJGDDKLFOKKG-UJIYZKTISA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N |
SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
SMILES canónico |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)N |
Secuencia |
FDDYGXMRFG |
Sinónimos |
callisulfakinin I drosulfakinin 1 FDDY(OSO3H)GHMRFamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)

![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)




![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)


![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)

